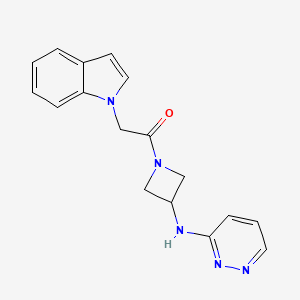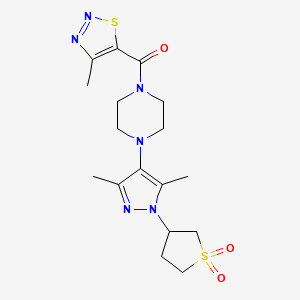![molecular formula C22H22FN7O B2551172 N-(1-(1-(4-fluorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-2-cyclopentylacétamide CAS No. 1007084-37-8](/img/structure/B2551172.png)
N-(1-(1-(4-fluorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-2-cyclopentylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a fascinating chemical compound characterized by its intricate molecular structure and its significant potential across various scientific fields. This compound, with its multi-faceted applications, serves as a noteworthy subject for exploration in chemical, biological, medical, and industrial research.
Applications De Recherche Scientifique
In chemistry, 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide serves as a crucial building block for creating more complex molecular frameworks. In biology, its derivatives have been explored for enzyme inhibition properties, crucial for developing new therapeutic agents. In medicine, the compound shows promise in the development of anti-inflammatory and anticancer drugs due to its ability to modulate specific biological pathways. Industrially, it may find use in the synthesis of specialized materials due to its stable aromatic structure and reactive functional groups.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple-step reactions. These include cyclization, condensation, and substitution reactions, typically under anhydrous conditions, often with the assistance of a catalyst to ensure yield and purity. Critical reaction parameters include maintaining controlled temperatures and pH levels to ensure proper formation and stability of the intermediate compounds.
Industrial production methods: On an industrial scale, the production of this compound would leverage continuous flow reactors to ensure consistent reaction conditions and enhanced production rates. This method allows for better control over reaction kinetics and offers scalability advantages over traditional batch reactions.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide can undergo a variety of chemical reactions such as oxidation, reduction, and substitution. These reactions are pivotal in functionalizing the compound for specific applications.
Common reagents and conditions used in these reactions: Typical reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride, with conditions tailored to the specific reaction, such as solvent selection (e.g., ethanol, acetone) and temperature control.
Major products formed from these reactions: Oxidation and reduction reactions primarily yield hydroxylated and dehydroxylated derivatives, respectively. Substitution reactions, especially halogen substitutions, can introduce functional groups like bromine or iodine, adding versatility to the compound’s applications.
Mécanisme D'action
The compound’s mechanism of action typically involves the modulation of specific molecular targets such as enzymes or receptors. This modulation is achieved through binding to active sites, inhibiting or altering the function of the target protein. The pathways involved can vary but often include critical signal transduction pathways essential for cell survival and proliferation, making it a potent candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Compared to other compounds like 2-cyclopentyl-N-(1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, our compound exhibits unique properties due to the presence of the fluorophenyl group, enhancing its reactivity and specificity in biological systems. Similar compounds include derivatives with varied substitutions on the pyrazolo[3,4-d]pyrimidine ring, each offering distinct pharmacokinetic and pharmacodynamic profiles, highlighting the uniqueness of 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide.
Got any more specifics to add or edit?
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-14-10-19(27-20(31)11-15-4-2-3-5-15)30(28-14)22-18-12-26-29(21(18)24-13-25-22)17-8-6-16(23)7-9-17/h6-10,12-13,15H,2-5,11H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLOHSTWDPIXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)
![N'-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2551094.png)
![N-(3,3-diethoxypropyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2551097.png)





![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2551111.png)

